5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol is a complex organic compound that features a phenol group substituted with ethoxy and ethyl groups, as well as a pyrazolyl group substituted with a fluorophenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of the ethoxy and ethyl groups, and finally the attachment of the pyrazolyl group. Common synthetic routes may include:
Formation of the Phenol Core: This can be achieved through various methods such as the hydroxylation of aromatic compounds.
Introduction of Substituents: The ethoxy and ethyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Attachment of the Pyrazolyl Group: This step may involve the formation of the pyrazole ring through cyclization reactions, followed by its attachment to the phenol core via coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving phenolic compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signaling pathways.
Antioxidant Activity: The phenol group may confer antioxidant properties, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol: Lacks the ethoxy group.
5-ethoxy-4-ethyl-2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol: Contains a chlorophenyl group instead of a fluorophenyl group.
5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-ethyl-1H-pyrazol-3-yl]phenol: Contains an ethyl group on the pyrazole ring instead of a methyl group.
Uniqueness
The unique combination of substituents in 5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-4-13-10-16(17(24)11-18(13)25-5-2)20-19(12(3)22-23-20)14-6-8-15(21)9-7-14/h6-11,24H,4-5H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPYQZZHTBIQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC)O)C2=NNC(=C2C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.